Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate
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Overview
Description
Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including hydroxyl, amide, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate typically involves multiple steps. One common approach is the esterification of 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid with benzyl alcohol under acidic conditions. This reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[[3-hydroxy-2-(methoxycarbonylamino)butanoyl]amino]propanoate
- Benzyl 2-[[3-hydroxy-2-(ethoxycarbonylamino)butanoyl]amino]propanoate
Uniqueness
Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate is unique due to the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
86961-82-2 |
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Molecular Formula |
C22H26N2O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C22H26N2O6/c1-15(21(27)29-13-17-9-5-3-6-10-17)23-20(26)19(16(2)25)24-22(28)30-14-18-11-7-4-8-12-18/h3-12,15-16,19,25H,13-14H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
CFFMJNNORXMBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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